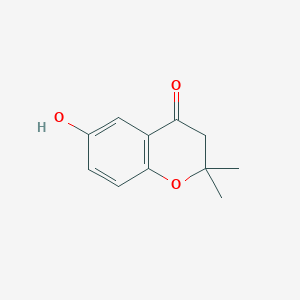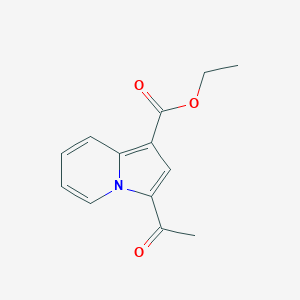
Diethyl 5-bromoisophthalate
Vue d'ensemble
Description
Diethyl 5-bromoisophthalate is a chemical compound with the molecular formula C12H13BrO4 . It is a white to yellow powder or crystal . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The InChI code for Diethyl 5-bromoisophthalate is 1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
Diethyl 5-bromoisophthalate is a white to yellow powder or crystal . It is stored at room temperature .
Applications De Recherche Scientifique
H-bonded Organic Frameworks (HOFs)
5-Bromoisophthalic acid, closely related to Diethyl 5-bromoisophthalate, has potential as an organic linker in HOFs. Its hydrogen-bonding properties are significant for reversible structural transformations, dissolution and re-crystallization, low densities, and high porosity in these frameworks (Ramanna, Tonannavar, & Tonannavar, 2021).
Environmental and Biological Impacts
Research on diethyl phthalate (DEP), a similar phthalate compound, highlights its widespread use in industries and the potential for endocrine-related effects. Studies have investigated its effects on freshwater fish, revealing alterations in hematological parameters and indications of toxicity (Sepperumal & Saminathan, 2013).
Degradation Techniques
Advanced degradation methods for diethyl phthalate in aqueous solutions have been explored. For instance, using copper ferrite decorated multi-walled carbon nanotubes magnetic nanoparticles as catalysts in persulfate activation shows significant potential for degrading DEP, especially in water treatment applications (Zhang et al., 2016).
Photocatalysis
The use of reduced graphene oxide zinc oxide nanocomposites in photocatalytic degradation of diethyl phthalate under UV light exposure has been studied, demonstrating their effectiveness in eliminating persistent organic pollutants from water (Kumar et al., 2020).
Chemodosimetric Applications
Schiff bases and their copper(II) complexes have been studied as selective chemodosimeters for mercury(II), involving hydrolysis of aldimine over an ester group. Diethyl-5-aminoisophthalate (DEA) is one of the products of such a process, highlighting potential applications in chemical sensing (Kumar et al., 2014).
Toxicological Studies
Investigations into the toxicological profile of diethyl phthalate (DEP), especially its usage in pharmaceutical coatings, cosmetics, and plastic films, have provided insights into its health effects, including carcinogenic, teratogenic, hepatotoxic, and endocrine impacts (Api, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 5-bromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFHATYWKREQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155567 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-bromoisophthalate | |
CAS RN |
127437-29-0 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)




![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)







